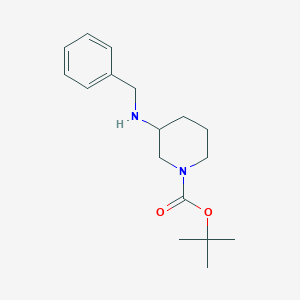

Tert-butyl 3-(benzylamino)pipéridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-(benzylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(benzylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique et développement

Ce composé est utilisé dans la synthèse de divers médicaments pharmaceutiques. Sa structure est essentielle au développement de molécules aux effets thérapeutiques potentiels. Par exemple, il a été identifié comme un intermédiaire clé dans la synthèse du crizotinib, un médicament utilisé dans le traitement du cancer .

Recherche en neurosciences

Le groupe benzylamino du composé peut interagir avec les récepteurs ou les enzymes neuronaux. Il a été mentionné dans le contexte de la régulation de la protéine 2 médiatrice de la réponse d'effondrement (CRMP2), qui est importante dans la croissance et la régénération des nerfs .

Études biologiques

La capacité du composé à améliorer sélectivement l'inactivation lente des canaux sodiques voltage-dépendants en fait un outil précieux pour l'étude de la dynamique et des fonctions des canaux ioniques dans les systèmes biologiques .

Sécurité et toxicologie

Le profil de sécurité, y compris les mentions de danger et les conseils de prudence, est crucial pour la manipulation et le stockage en milieu de recherche. Il est associé à des mesures de sécurité spécifiques pour prévenir les dommages lors des procédures de laboratoire .

Analyse Biochimique

Biochemical Properties

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, enhancing their slow inactivation . This interaction is crucial in regulating the activity of these channels, which are essential for the propagation of electrical signals in neurons. Additionally, Tert-butyl 3-(benzylamino)piperidine-1-carboxylate has been found to interact with the collapse response mediator protein 2 (CRMP2), a protein involved in neuronal development and axonal growth . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with voltage-gated sodium channels can affect neuronal excitability and signal transmission . Furthermore, its interaction with CRMP2 can influence neuronal development and axonal growth, impacting the overall function of neurons . These effects underscore the compound’s potential in influencing cellular processes and its relevance in neurological research.

Molecular Mechanism

The molecular mechanism of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to voltage-gated sodium channels, enhancing their slow inactivation and thereby modulating their activity . This binding interaction is crucial for regulating the electrical activity of neurons. Additionally, the compound’s interaction with CRMP2 involves binding to specific sites on the protein, influencing its function and activity . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical research.

Dosage Effects in Animal Models

The effects of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to modulate the activity of voltage-gated sodium channels and CRMP2, influencing neuronal function . At high doses, the compound can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . These dosage effects are important for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 highlights its role in modulating biochemical pathways . Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . These metabolic pathways are crucial for understanding the compound’s potential in biochemical research.

Transport and Distribution

The transport and distribution of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization and accumulation within cells . Additionally, the compound’s transport and distribution can impact its activity and function, highlighting the importance of understanding these processes in biochemical research .

Subcellular Localization

The subcellular localization of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is crucial for its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization to specific compartments or organelles within cells . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its potential in biochemical research.

Propriétés

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZLJFLGIAVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647086 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-64-9 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)

![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)